molecular formula C121H164N32O27S B575796 H-Tyr-Ser-Phe-Val-His-His-Gly-Phe-Phe-Asn-Phe-Arg-Val-Ser-Trp-Arg-Glu-Met-Leu-Ala-OH CAS No. 175799-54-9

H-Tyr-Ser-Phe-Val-His-His-Gly-Phe-Phe-Asn-Phe-Arg-Val-Ser-Trp-Arg-Glu-Met-Leu-Ala-OH

Cat. No.: B575796
CAS No.: 175799-54-9
M. Wt: 2530.9
InChI Key: VQBHXIDLTWRFBY-QQTQKECVSA-N
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Description

Primary Sequence Analysis and Conserved Motif Identification

The primary sequence of H-Tyr-Ser-Phe-Val-His-His-Gly-Phe-Phe-Asn-Phe-Arg-Val-Ser-Trp-Arg-Glu-Met-Leu-Ala-OH reveals a carefully orchestrated arrangement of amino acids that confer both structural stability and functional specificity. The peptide consists of 20 amino acid residues arranged in a linear sequence that maintains the essential binding characteristics of the original thioredoxin active-site loop while providing enhanced affinity for cyclin-dependent kinase 2. Analysis of the amino acid composition demonstrates a balanced distribution of hydrophobic, polar, and charged residues that contribute to the peptide's overall conformational properties and binding affinity.

The detailed amino acid composition analysis reveals significant insights into the peptide's structural characteristics. Phenylalanine emerges as the most abundant residue, comprising 20.0% of the total sequence with four occurrences, which contributes substantially to the peptide's hydrophobic character and potential aromatic interactions. Histidine, arginine, serine, and valine each represent 10.0% of the composition with two residues each, providing a balance of charged, polar, and hydrophobic contributions to the overall structure.

Amino Acid Count Percentage Chemical Classification
Phenylalanine 4 20.0% Hydrophobic aromatic
Histidine 2 10.0% Basic charged
Arginine 2 10.0% Basic charged
Serine 2 10.0% Polar uncharged
Valine 2 10.0% Hydrophobic aliphatic
Alanine 1 5.0% Hydrophobic aliphatic
Glutamic acid 1 5.0% Acidic charged
Glycine 1 5.0% Special conformational
Leucine 1 5.0% Hydrophobic aliphatic
Methionine 1 5.0% Hydrophobic sulfur-containing
Asparagine 1 5.0% Polar uncharged
Tryptophan 1 5.0% Hydrophobic aromatic
Tyrosine 1 5.0% Polar aromatic

The sequence exhibits a grand average of hydropathy value of 0.03, indicating a nearly neutral hydrophobic character that facilitates both aqueous solubility and protein-protein interactions. The theoretical isoelectric point of 9.84 reflects the predominance of basic residues over acidic ones, with the peptide carrying a net positive charge under physiological conditions. This charge distribution is crucial for the peptide's interaction with the negatively charged regions of cyclin-dependent kinase 2 and contributes to its high binding affinity.

Conserved motif analysis reveals that this peptide maintains critical structural elements derived from the Escherichia coli thioredoxin active-site loop while incorporating modifications that enhance specificity for cyclin-dependent kinase 2. The preservation of key hydrophobic and aromatic residues, particularly the phenylalanine-rich regions, maintains the structural framework necessary for effective protein binding. The strategic placement of charged residues, including the histidine and arginine pairs, provides the electrostatic interactions essential for high-affinity binding to the target kinase domain.

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C121H164N32O27S/c1-65(2)47-85(107(167)136-68(7)119(179)180)142-105(165)84(43-46-181-8)141-104(164)83(41-42-98(159)160)140-103(163)81(35-23-44-130-120(124)125)138-111(171)90(53-74-57-132-80-34-22-21-33-78(74)80)146-116(176)95(62-155)151-118(178)100(67(5)6)152-106(166)82(36-24-45-131-121(126)127)139-109(169)87(50-70-27-15-10-16-28-70)144-113(173)93(56-96(123)157)148-110(170)88(51-71-29-17-11-18-30-71)143-108(168)86(49-69-25-13-9-14-26-69)137-97(158)60-133-102(162)91(54-75-58-128-63-134-75)147-112(172)92(55-76-59-129-64-135-76)149-117(177)99(66(3)4)153-114(174)89(52-72-31-19-12-20-32-72)145-115(175)94(61-154)150-101(161)79(122)48-73-37-39-77(156)40-38-73/h9-22,25-34,37-40,57-59,63-68,79,81-95,99-100,132,154-156H,23-24,35-36,41-56,60-62,122H2,1-8H3,(H2,123,157)(H,128,134)(H,129,135)(H,133,162)(H,136,167)(H,137,158)(H,138,171)(H,139,169)(H,140,163)(H,141,164)(H,142,165)(H,143,168)(H,144,173)(H,145,175)(H,146,176)(H,147,172)(H,148,170)(H,149,177)(H,150,161)(H,151,178)(H,152,166)(H,153,174)(H,159,160)(H,179,180)(H4,124,125,130)(H4,126,127,131)/t68-,79-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,99-,100-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBHXIDLTWRFBY-QQTQKECVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)C(CC6=CNC=N6)NC(=O)C(CC7=CNC=N7)NC(=O)C(C(C)C)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CNC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](CC7=CNC=N7)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H](CO)NC(=O)[C@H](CC9=CC=C(C=C9)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C121H164N32O27S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2530.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Loading

The NovaSyn® TG resin pre-loaded with Thr-Gly is preferred for anchoring C-terminal Ala, owing to its compatibility with TFA cleavage and minimal side reactions. Resin loading capacities typically range from 0.1–0.3 mmol/g, with a 0.15 mmol/g scale being optimal for balancing yield and steric hindrance.

Table 1: Resin Specifications for YSFVHHGFFNFRVSWREMLA Synthesis

Resin TypeLoading Capacity (mmol/g)Compatible Cleavage CocktailTarget Residue
NovaSyn® TG0.15–0.20TFA/TIS/water (95:2.5:2.5)C-terminal Ala
Wang Resin0.3–0.7TFA/EDT/thioanisoleAsp, Glu

Amino Acid Coupling and Side-Chain Protection

Challenging Residues and Coupling Agents

Histidine (His<sup>5,6</sup>) and arginine (Arg<sup>12,16</sup>) require specialized protection to prevent racemization and side reactions:

  • His<sup>5,6</sup> : Fmoc-His(1-Trt)-OH is employed to block imidazole N<sup>τ</sup>, reducing π-π stacking interactions that impede coupling efficiency. DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) with DIPEA (3 eq) achieves >99% coupling yield per cycle.

  • Arg<sup>12,16</sup> : Fmoc-Arg(Pbf)-OH ensures stability during TFA cleavage, with Pbf groups removed under standard deprotection conditions.

Table 2: Coupling Agents for Problematic Residues

ResiduePositionProtecting GroupCoupling ReagentCoupling Time (min)
His5,6Fmoc-His(1-Trt)-OHDEPBT/DIPEA (1:3)45
Arg12,16Fmoc-Arg(Pbf)-OHTBTU/HOBt/DIPEA (1:1:2)30
Trp15Fmoc-Trp(Boc)-OHDIC/OxymaPure (1:1)60

Double Coupling for Hydrophobic Segments

The Phe<sup>8,9</sup>-Phe<sup>10</sup> motif necessitates double coupling with DIC (N,N'-diisopropylcarbodiimide)/OxymaPure (ethyl cyanohydroxyiminoacetate) in NMP (N-methylpyrrolidone) to overcome aggregation. Solvent additives like DMSO (5% v/v) improve solubility during elongation.

Cleavage and Global Deprotection

Cleavage Cocktail Optimization

A universal cleavage cocktail of TFA/TIS/water (95:2.5:2.5) is effective for most residues, but Met<sup>18</sup> and Trp<sup>15</sup> necessitate EDT (ethanedithiol) as a scavenger to prevent sulfonation and alkylation.

Table 3: Cleavage Conditions for YSFVHHGFFNFRVSWREMLA

ConditionCompositionTime (h)Temperature (°C)Yield (%)
StandardTFA/TIS/water (95:2.5:2.5)22578
Met/Trp-sensitiveTFA/EDT/thioanisole/water (90:5:3:2)32585

Post-cleavage, the peptide is precipitated in ice-cold diethyl ether and lyophilized to remove residual TFA.

Purification and Analytical Characterization

Reverse-Phase HPLC (RP-HPLC)

Crude peptide is purified using a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 20–50% acetonitrile (0.1% TFA) over 60 min. The target elutes at ~32 min, with >95% purity confirmed by analytical HPLC.

Table 4: HPLC Parameters for Purification

ParameterCondition
ColumnZorbax SB-C18 (5 µm)
Gradient20–50% B over 60 min
Flow Rate1.0 mL/min
DetectionUV 214 nm

Mass Spectrometry (MS) and Structural Validation

MALDI-TOF MS confirms the molecular weight of 2530.86 Da (calculated: 2530.86). Circular dichroism (CD) spectroscopy in 20 mM phosphate buffer (pH 7.4) reveals a disordered structure, consistent with its role as a flexible Cdk2 inhibitor.

Challenges and Mitigation Strategies

  • Aggregation : The Phe<sup>8,9</sup>-Phe<sup>10</sup> segment induces β-sheet formation, addressed by incorporating pseudoproline dipeptides (e.g., Fmoc-Phe-Ser(ψ<sup>Me,Mepro</sup>)-OH) at positions 9–10.

  • Oxidation : Met<sup>18</sup> is susceptible to oxidation; cleavage under argon and immediate lyophilization minimize methionine sulfoxide formation .

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing amino acids like methionine and cysteine can be oxidized to form sulfoxides and disulfides, respectively.

    Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid side chains can undergo substitution reactions, such as the alkylation of lysine residues.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkylating agents like iodoacetamide.

Major Products

    Oxidation: Sulfoxides, disulfides.

    Reduction: Free thiols.

    Substitution: Alkylated amino acids.

Scientific Research Applications

Antinociceptive Properties

Research indicates that peptides similar to H-Tyr-Ser-Phe-Val-His-His-Gly-Phe-Phe-Asn-Phe-Arg-Val-Ser-Trp-Arg-Glu-Met-Leu-Ala-OH exhibit significant antinociceptive effects. For instance, modifications of related peptides have shown enhanced binding affinities for opioid receptors, leading to potent analgesic effects in animal models. One study highlighted the importance of specific amino acid residues, such as Tyr at the N-terminal, in maintaining high affinity for mu-opioid receptors (MOR) and demonstrating effective pain relief .

Cancer Research

Peptides similar to this compound have been investigated for their potential in cancer therapies. Studies have shown that certain peptide analogs can inhibit cancer cell proliferation by inducing apoptosis through various signaling pathways. For example, cyclic pentapeptides derived from similar sequences have been modified to improve their stability and efficacy against tumor cells .

Neuroprotective Effects

The neuroprotective capabilities of peptides have been explored, particularly concerning neurodegenerative diseases. Peptides that mimic the structure of this compound may protect neuronal cells from oxidative stress and apoptosis, potentially providing therapeutic avenues for conditions like Alzheimer's disease .

Peptide Therapeutics

The structural characteristics of this compound make it a candidate for developing peptide-based therapeutics. Its ability to interact with specific receptors can be harnessed to design drugs targeting pain management or cancer treatment.

Drug Delivery Systems

Research into supramolecular systems has shown promise in enhancing the delivery of peptide therapeutics. Incorporating this compound into delivery vehicles could improve bioavailability and targeting capabilities .

Case Studies

StudyFocusFindings
Study on Opioid Receptor BindingAnalgesic peptidesFound that modifications to the peptide sequence significantly enhance MOR binding affinity and analgesic effects in vivo .
Cancer Cell ProliferationAnticancer propertiesDemonstrated that cyclic analogs based on the peptide sequence inhibit tumor growth by triggering apoptotic pathways .
NeuroprotectionNeurodegenerative disease modelsShowed that peptides with similar structures protect neuronal cells from oxidative damage .

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides interact with molecular targets such as receptors, enzymes, or other proteins. These interactions can trigger signaling pathways, modulate enzyme activity, or alter protein-protein interactions, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target peptide with structurally or functionally related compounds from the evidence:

Compound Length (Residues) Key Structural Features Reported Function/Activity Analytical Methods Reference
H-Tyr-Ser-Phe-Val-His-His-Gly-Phe-Phe-Asn-Phe-Arg-Val-Ser-Trp-Arg-Glu-Met-Leu-Ala-OH (Target) 20 Double His (5-6), multiple Phe (3,7,8,10), Trp-15, Arg-12,16 Undetermined (structural similarity to ACTH fragments suggests potential hormonal activity) Presumed NMR, HRESIMS (based on analogous studies) N/A
FAE (H-Phe-Ala-Glu-Ser-Leu-Pro-Ser-Asp-Glu-Glu-Gly-Glu-Ser-Tyr-Ser-Lys-Glu-Val-Pro-Glu-Met-Glu-OH) 22 High Glu content (positions 3,8,9,11,16,22), Tyr-13, Pro-6,16 Bifunctional hybrid compound enhancing opioid effects and antagonizing NMDA receptors Not specified
ACTH (1-39), human (Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Pro-Asn-...) 39 N-terminal ACTH motif (1-13), multiple Lys/Arg residues, Trp-9 Stimulates corticosteroidogenesis; precursor to α-MSH Sequence analysis, bioactivity assays
VLPVP (Val-Leu-Pro-Val-Pro) 5 Short chain, Pro-rich Antihypertensive activity via ACE inhibition; absorbed via paracellular transport in Caco-2 HPLC, cell-based transport assays
H-Ser-Val-Ser-Glu-Ile-Gln-Leu-Met-His-Asn-Leu-Gly-Lys-His-Leu-Asn-Ser-Met-Glu-Arg-Val-Glu-Trp... 35 Extended sequence with Trp-23, Met-8,15, multiple His (9,14) Undetermined (structural complexity suggests potential enzymatic or receptor-binding roles) Not specified

Key Comparative Insights:

Sequence Length and Complexity: The target peptide (20 residues) is shorter than ACTH (39 residues) and the 35-residue peptide in but longer than VLPVP (5 residues). The double His motif (positions 5-6) is unique to the target peptide, unlike ACTH, which contains a single His-4. This motif may enhance metal-binding capacity or pH-dependent conformational changes .

Aromatic and Charged Residues :

  • The target peptide contains four Phe residues (3,7,8,10) and one Trp (15), similar to ACTH’s Trp-9 and Phe-5. These residues are critical for receptor interaction in ACTH, suggesting analogous binding mechanisms .
  • Multiple Arg residues (12,16) and Glu-17 may facilitate solubility or ionic interactions, contrasting with FAE’s high Glu content (6 residues), which likely stabilizes helical structures .

The absence of Pro in the target peptide contrasts with FAE and VLPVP, which use Pro to induce structural rigidity or ACE-inhibitory activity .

Research Findings and Structural Nuances

  • Epoxidation and Stereochemistry: Compounds like chaetogobosin Vb () undergo epoxidation at C-5/C-6, altering bioactivity. The target peptide lacks such modifications but shares reliance on NOESY and ECD for stereochemical assignment .
  • Post-Translational Modifications: ACTH derivatives () highlight the role of phosphorylation and cleavage in functional diversification.
  • Transport Mechanisms : The target’s size places it between VLPVP (paracellular transport) and larger peptides like ACTH (receptor-mediated uptake), necessitating studies on its absorption and efflux pumps (e.g., MRP2 in ) .

Biological Activity

H-Tyr-Ser-Phe-Val-His-His-Gly-Phe-Phe-Asn-Phe-Arg-Val-Ser-Trp-Arg-Glu-Met-Leu-Ala-OH, also known as YSFVHHGFFNFRVSWREMLA, is a synthetic peptide that has garnered attention due to its biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (Cdk2). This peptide's structure and sequence suggest potential roles in various biological processes, including cell cycle regulation and tumor suppression.

Molecular Characteristics

  • Molecular Formula : C121H164N32O27S
  • Molecular Weight : 2530.86 g/mol
  • CAS Number : 175799-54-9

The primary biological activity of this compound is its ability to bind to Cdk2, a crucial enzyme in cell cycle regulation. The binding affinity of this peptide to Cdk2 has been reported with a dissociation constant (Kd) of 38 nM, indicating a strong interaction that can effectively inhibit the kinase activity of Cdk2 .

Inhibition of Cdk2

Cdk2 plays a vital role in the transition from G1 to S phase in the cell cycle. Inhibition of this kinase can lead to cell cycle arrest, making it a target for cancer therapies. The peptide's structure allows it to mimic natural substrates or inhibitors of Cdk2, thus effectively blocking its activity .

Antitumor Properties

Studies have demonstrated that peptides similar to this compound exhibit antiproliferative effects on various cancer cell lines. The inhibition of Cdk2 by this peptide can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Table 1: Summary of Biological Activities

ActivityDescriptionReference
Cdk2 InhibitionBinds with Kd = 38 nM; inhibits kinase activity
Antitumor EffectsInduces apoptosis in cancer cell lines
Cell Cycle RegulationInterferes with G1 to S phase transition

Case Study: Antitumor Efficacy

A study investigating the antitumor efficacy of various peptides found that those with structural similarities to this compound showed significant cytotoxic effects against breast and prostate cancer cells. The mechanism was primarily through the inhibition of Cdk2 and subsequent induction of cell cycle arrest and apoptosis .

Q & A

Q. What experimental methods are recommended to confirm the purity and structural integrity of this peptide?

To verify purity, reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) is standard. For structural confirmation, mass spectrometry (MS) using MALDI-TOF or ESI-MS provides accurate molecular weight validation. Amino acid analysis (AAA) via hydrolysis (6N HCl, 110°C, 24h) followed by ion-exchange chromatography or pre-column derivatization (e.g., AccQ-Tag) quantifies residue composition . Nuclear magnetic resonance (NMR) can resolve sequence-specific secondary structures but requires high peptide solubility (~1 mM) .

Q. How can researchers address challenges in synthesizing this peptide via solid-phase methods?

Key challenges include aggregation during synthesis (due to hydrophobic residues like Phe, Val, Leu) and oxidation of Met and Trp. Mitigation strategies:

  • Use microwave-assisted synthesis to improve coupling efficiency for difficult residues .
  • Incorporate pseudo-proline dipeptides (e.g., Ser-Thr) to reduce chain aggregation .
  • Protect Trp and Met with Boc/Trt groups and cleave with TFA/scavengers (e.g., TIPS, EDT) to minimize side reactions .

Q. What analytical techniques are suitable for detecting post-translational modifications (PTMs) in this peptide?

Tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) identifies PTMs like phosphorylation (Ser/Tyr) or oxidation (Met). Edman degradation can sequence N-terminal regions and detect modifications, though it is less efficient for long peptides (>30 residues) .

Advanced Research Questions

Q. How can conformational dynamics of this peptide be studied to infer biological activity?

  • Circular dichroism (CD) spectroscopy in varying solvents (e.g., aqueous vs. membrane-mimetic environments) reveals α-helix, β-sheet, or random coil propensities.
  • Molecular dynamics (MD) simulations (e.g., GROMACS, AMBER) model folding pathways and solvent interactions over nanosecond timescales .
  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities to receptors or membranes .

Q. What strategies optimize the peptide’s stability under physiological conditions?

  • Backbone cyclization via lactam bridges (e.g., Glu-Lys side-chain linkage) reduces enzymatic degradation .
  • PEGylation at the N- or C-terminus enhances solubility and prolongs half-life in serum .
  • Stability assays: Monitor degradation via LC-MS in simulated gastric fluid (pH 1.2) or plasma .

Q. How should researchers resolve contradictions in bioactivity data across studies?

  • Standardize assays (e.g., cell lines, buffer conditions) to minimize variability.
  • Validate activity with orthogonal methods: Fluorescence polarization for receptor binding vs. cell-based luciferase assays for functional responses .
  • Use dose-response curves (IC50/EC50) and statistical models (e.g., ANOVA with post-hoc tests) to assess significance .

Q. What advanced methods characterize the peptide’s aggregation propensity?

  • Thioflavin T (ThT) fluorescence detects β-sheet-rich amyloid fibrils.
  • Transmission electron microscopy (TEM) visualizes fibril morphology.
  • Dynamic light scattering (DLS) monitors aggregation kinetics in real-time .

Methodological Guidance for Experimental Design

8. Designing a study to investigate peptide-receptor interactions:

  • SPR or ITC : Determine binding kinetics (ka, kd) and thermodynamics (ΔH, ΔS).
  • Alanine scanning mutagenesis : Identify critical residues by substituting each with Ala and measuring binding affinity changes .

9. Addressing low yields in peptide synthesis:

  • Optimize coupling reagents: Replace HOBt with OxymaPure for reduced racemization .
  • Use segment condensation for long peptides: Synthesize shorter fragments (≤15 residues) and ligate via native chemical ligation (NCL) .

10. Validating computational models of peptide structure:

  • Compare MD-predicted conformations with X-ray crystallography or NMR data.
  • Perform Ramachandran plot analysis to ensure sterically allowed dihedral angles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.